4-Imidazo[1,2-a]pyridin-2-ylbenzamide
Description
Properties
CAS No. |
118000-49-0 |
|---|---|
Molecular Formula |
C14H11N3O |
Molecular Weight |
237.26g/mol |
IUPAC Name |
4-imidazo[1,2-a]pyridin-2-ylbenzamide |
InChI |
InChI=1S/C14H11N3O/c15-14(18)11-6-4-10(5-7-11)12-9-17-8-2-1-3-13(17)16-12/h1-9H,(H2,15,18) |
InChI Key |
NWGCVECXOLSHAD-UHFFFAOYSA-N |
SMILES |
C1=CC2=NC(=CN2C=C1)C3=CC=C(C=C3)C(=O)N |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1)C3=CC=C(C=C3)C(=O)N |
Origin of Product |
United States |
Scientific Research Applications
Biological Activities
The compound has been studied for its diverse biological properties, including:
- Anticancer Activity : Research indicates that derivatives of imidazo[1,2-a]pyridine exhibit selective inhibition against various protein kinases implicated in cancer progression. For instance, compounds featuring this scaffold have shown potential as inhibitors of CLK1 and DYRK1A kinases, which are associated with Alzheimer's disease and certain cancers . The inhibition of these kinases can disrupt pathways that lead to tumor growth and neurodegeneration.
- Anti-inflammatory Effects : A series of studies have demonstrated that imidazo[1,2-a]pyridinyl/pyrazinyl benzamides possess significant anti-inflammatory properties. In one study, these compounds were synthesized and evaluated for their ability to reduce inflammation in animal models, showing promising results comparable to established anti-inflammatory drugs .
- Antiviral Properties : Compounds within this class have also been investigated for antiviral activities. Their ability to inhibit specific viral enzymes or proteins could position them as candidates for treating viral infections.
Synthesis and Evaluation of Anti-inflammatory Activity
A notable study synthesized a series of imidazo[1,2-a]pyridinyl/pyrazinyl benzamides and evaluated their anti-inflammatory activity using various animal models. The results indicated that these compounds significantly reduced edema and inflammatory markers compared to control groups. This study highlights the therapeutic potential of these derivatives in treating inflammatory conditions .
Discovery as Protein Kinase Inhibitors
In another comprehensive study focused on kinase inhibition, researchers synthesized multiple derivatives of 4-Imidazo[1,2-a]pyridin-2-ylbenzamide and screened them against a panel of kinases relevant to cancer pathology. The findings revealed that certain derivatives exhibited micromolar activity against CLK1 and DYRK1A, suggesting their potential as therapeutic agents in oncology .
Data Tables
| Application Area | Biological Activity | Key Findings |
|---|---|---|
| Anticancer | Inhibition of CLK1 and DYRK1A | Selective kinase inhibitors with micromolar activity |
| Anti-inflammatory | Reduction of edema | Significant reduction in inflammatory markers |
| Antiviral | Inhibition of viral enzymes | Potential candidates for treating viral infections |
Comparison with Similar Compounds
Pharmacological and Industrial Relevance
- Kinase Inhibition : The benzamide group in this compound mimics ATP-binding motifs in kinases, making it a candidate for anticancer drug development .
- Antimicrobial Activity : Furyl-substituted analogs (e.g., 2,6-bis(2-furyl)imidazo[1,2-a]pyridine) show promise against bacterial pathogens due to π-π stacking with microbial enzymes .
- Safety Profiles : Acute oral toxicity data for related compounds (e.g., 2-phenylimidazo[1,2-a]pyridin-3-amine) suggest moderate toxicity (LD₅₀ > 300 mg/kg), necessitating further safety studies for clinical translation .
Preparation Methods
Key Developments:
-
Perchloric Acid Catalysis : A high-yielding (up to 92%) method employs 70% perchloric acid in ethanol at 80°C, enabling rapid cyclization. The benzamide moiety is incorporated by using 4-carboxybenzaldehyde, followed by in situ amidation with ammonium acetate.
-
Continuous Flow Synthesis : Baker et al. developed a scalable flow process using hydrochloric acid (HCl) in a microreactor, achieving 96% yield for analogous compounds. This method reduces reaction times from hours to minutes and is adaptable for large-scale production.
Table 1: GBB Reaction Conditions and Outcomes
Iodine-Mediated Oxidative Cyclization
Iodine serves as a mild and efficient catalyst for constructing the imidazo[1,2-a]pyridine scaffold via oxidative C–N bond formation. This method is particularly effective for introducing aromatic substituents at the 3-position, with the benzamide group added post-cyclization.
Mechanistic Insights:
-
Imine Formation : 2-Aminopyridine reacts with ketones (e.g., acetophenone derivatives) to form an imine intermediate.
-
Iodine-Induced Cyclization : Iodine promotes tautomerization and intramolecular cyclization, followed by oxidative aromatization.
-
Benzamide Functionalization : The resulting 3-aryl-imidazo[1,2-a]pyridine undergoes Ullmann-type coupling with benzoyl chloride to install the benzamide group.
Table 2: Iodine-Catalyzed Synthesis Parameters
| Substrate | Additive | Solvent | Conditions | Yield | Reference |
|---|---|---|---|---|---|
| 2-Aminopyridine, 4-Methylacetophenone | NH₄Cl | H₂O | RT, 12 h | 78% | |
| 2-Aminopyridine, 4-Nitroacetophenone | Graphene Oxide | DMSO | 80°C, 6 h | 85% |
Microwave-Assisted Synthesis
Microwave irradiation significantly accelerates imidazo[1,2-a]pyridine formation, reducing reaction times from hours to minutes. Kusy et al. demonstrated a microwave-assisted protocol using bromomalonaldehyde and 2-aminopyridine in ethanol–water (3:1), yielding 3-carbaldehyde intermediates. Subsequent condensation with benzamide derivatives introduces the 2-position functionality.
Advantages :
-
Rapid Cyclization : 15–20 minutes vs. 12–24 hours conventionally.
-
High Purity : Minimal byproducts due to controlled heating.
Mechanochemical Grinding Techniques
Solvent-free mechanochemical methods offer an eco-friendly alternative. Das et al. reported a grindstone-based approach using iodine and ammonium acetate , achieving 82% yield for 3-aryl-imidazo[1,2-a]pyridines. The benzamide group is introduced via solid-state amidation using ball milling with benzoyl chloride.
Table 3: Mechanochemical Synthesis Metrics
| Reactants | Grinding Time | Yield | Reference |
|---|---|---|---|
| 2-Aminopyridine, 4-Chloroacetophenone | 30 min | 79% | |
| 2-Aminopyridine, 4-Fluoroacetophenone | 45 min | 81% |
Comparative Analysis of Synthetic Methods
Table 4: Method Efficiency and Scalability
| Method | Duration | Yield Range | Scalability | Environmental Impact |
|---|---|---|---|---|
| GBB Reaction | 2–6 h | 85–96% | High | Moderate |
| Iodine-Mediated Cyclization | 6–12 h | 75–85% | Medium | Low |
| Microwave Synthesis | 15–30 min | 80–90% | Medium | Low |
| Mechanochemical Grinding | 30–60 min | 79–82% | High | Very Low |
The GBB reaction and mechanochemical methods are optimal for large-scale production, while microwave synthesis suits rapid, small-batch applications. Iodine-mediated cyclization balances yield and sustainability.
Q & A
Q. How can researchers improve the metabolic stability of imidazo[1,2-a]pyridine-based drug candidates?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
